An In-depth Technical Guide to (4-Ethynylcyclohexyl)methanol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to (4-Ethynylcyclohexyl)methanol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(4-Ethynylcyclohexyl)methanol is a bifunctional organic molecule featuring a reactive terminal alkyne and a primary alcohol, both attached to a central cyclohexyl scaffold. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The rigid, linear ethynyl group offers a handle for "click" chemistry and other coupling reactions, while the hydroxyl group provides a site for esterification, etherification, and other functional group transformations. The cyclohexane ring introduces a three-dimensional character to molecules, which can be crucial for optimizing binding to biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of (4-Ethynylcyclohexyl)methanol, discusses its synthesis and reactivity, and explores its potential applications in the field of drug discovery.
Molecular Identity and Structure
(4-Ethynylcyclohexyl)methanol is a substituted cyclohexylmethanol. The structure consists of a cyclohexane ring with a hydroxymethyl group (-CH₂OH) and an ethynyl group (-C≡CH) attached to the first and fourth carbon atoms, respectively. The molecule can exist as cis and trans isomers, depending on the relative orientation of the two substituents on the cyclohexane ring.
| Identifier | Value | Source |
| IUPAC Name | (4-Ethynylcyclohexyl)methanol | N/A |
| CAS Number | 120077-79-4 | [1] |
| Molecular Formula | C₉H₁₄O | [1] |
| Molecular Weight | 138.21 g/mol | [1] |
| InChI Key | LHNVWCNLKADYSZ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C#CC1CCC(CC1)CO | N/A |
Physicochemical Properties
| Property | Value (Estimated or from Analogs) | Source/Notes |
| Appearance | Colorless liquid (Predicted) | Based on analogous compounds like (4-ethylcyclohexyl)methanol. |
| Boiling Point | ~171-173 °C @ 760 mmHg | Estimated based on 4-Methylcyclohexanol[2]. The presence of the ethynyl group may slightly alter this value. |
| Melting Point | Not readily available | N/A |
| Density | Not readily available | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents (Predicted) | The cyclohexane backbone suggests low water solubility, while the alcohol and ethynyl groups may impart some polarity. |
| XlogP | 1.7 (Predicted) | [3] |
Spectroscopic Characterization (Predicted)
While experimental spectra for (4-Ethynylcyclohexyl)methanol are not widely published, the following are the expected characteristic signals based on its structure.
| Technique | Expected Characteristic Signals |
| ¹H NMR | - A sharp singlet around δ 2.0-2.5 ppm for the acetylenic proton (-C≡C-H ).- A broad singlet for the hydroxyl proton (-OH ), which is exchangeable with D₂O.- A doublet around δ 3.4-3.6 ppm for the methylene protons adjacent to the hydroxyl group (-CH₂ -OH).- A complex multiplet in the upfield region (δ 1.0-2.0 ppm) for the cyclohexyl ring protons. |
| ¹³C NMR | - Two signals in the range of δ 65-90 ppm for the sp-hybridized carbons of the ethynyl group (-C ≡C -H).- A signal around δ 60-70 ppm for the carbon of the hydroxymethyl group (-C H₂-OH).- Several signals in the range of δ 20-45 ppm for the sp³-hybridized carbons of the cyclohexane ring. |
| IR Spectroscopy | - A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.- A weak to medium absorption band around 2100 cm⁻¹ for the C≡C triple bond stretch.- A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group.- C-H stretching absorptions for the sp³ hybridized carbons of the cyclohexane ring just below 3000 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) would be observed at m/z = 138.1045.- Common fragmentation patterns would include the loss of water (M-18), loss of the hydroxymethyl group (M-31), and fragmentation of the cyclohexane ring. Predicted high-resolution mass spectrometry data can be found on PubChem[3]. |
Synthesis and Reactivity
Synthetic Approach
A plausible synthetic route to (4-Ethynylcyclohexyl)methanol would likely involve the introduction of the ethynyl group onto a pre-existing cyclohexyl scaffold containing a protected alcohol or a precursor to the alcohol functionality. A common method for the introduction of a terminal alkyne is through the reaction of a carbonyl compound with an acetylide anion.
A potential synthetic workflow is outlined below:
Caption: A potential synthetic pathway to (4-Ethynylcyclohexyl)methanol.
Experimental Protocol (Hypothetical):
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Esterification: 4-Oxocyclohexanecarboxylic acid is esterified using methanol in the presence of a catalytic amount of acid (e.g., H₂SO₄) to yield methyl 4-oxocyclohexanecarboxylate.
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Ethynylation: The ketone functionality of methyl 4-oxocyclohexanecarboxylate is reacted with a suitable acetylide reagent, such as ethynylmagnesium bromide in THF, to introduce the ethynyl group and form methyl 4-ethynyl-4-hydroxycyclohexanecarboxylate.
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Reduction: The ester and the tertiary alcohol are then reduced. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the ester to the primary alcohol, yielding (4-ethynyl-4-hydroxycyclohexyl)methanol.
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Dehydration and Reduction: Subsequent dehydration of the tertiary alcohol followed by reduction of the resulting double bond or direct hydrogenolysis of the tertiary alcohol would be required to obtain the final product. A more direct route might involve the reduction of a 4-ethynylcyclohexanecarboxylic acid derivative.
Chemical Reactivity
The reactivity of (4-Ethynylcyclohexyl)methanol is dictated by its two primary functional groups: the terminal alkyne and the primary alcohol.
Reactions of the Terminal Alkyne:
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"Click" Chemistry (Huisgen Cycloaddition): The terminal alkyne is a prime substrate for copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions to form 1,4- or 1,5-disubstituted triazoles, respectively. This is a highly efficient and widely used bioorthogonal ligation reaction.
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Sonogashira Coupling: The terminal alkyne can undergo palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form substituted alkynes.
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Cadiot-Chodkiewicz Coupling: It can be coupled with a 1-haloalkyne to produce unsymmetrical diynes.
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Alkynylation: The acetylenic proton is weakly acidic and can be deprotonated with a strong base (e.g., n-BuLi) to form a lithium acetylide, which can then act as a nucleophile.
Reactions of the Primary Alcohol:
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
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Esterification: It can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.
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Etherification: The alcohol can be converted to an ether through reactions like the Williamson ether synthesis.
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Conversion to Halides: The hydroxyl group can be replaced by a halogen using reagents such as SOCl₂, PBr₃, or PPh₃/I₂.
Caption: Key reactions of (4-Ethynylcyclohexyl)methanol.
Applications in Drug Discovery and Development
The unique structural features of (4-Ethynylcyclohexyl)methanol make it a promising scaffold for the development of novel therapeutic agents.
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Introduction of a Rigid Linker: The ethynyl group can serve as a rigid linker to connect different pharmacophoric fragments, helping to maintain an optimal conformation for binding to a biological target.
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Probe for "Click" Chemistry: In chemical biology, the terminal alkyne can be used as a handle to attach fluorescent dyes, biotin tags, or other reporter molecules to a drug candidate. This facilitates studies on target identification, validation, and drug distribution.
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Metabolic Stability: The cyclohexane ring is a saturated carbocycle and is generally more resistant to metabolic degradation compared to aromatic rings. Its incorporation can improve the pharmacokinetic profile of a drug candidate.
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Three-Dimensional Diversity: The non-planar nature of the cyclohexane ring allows for the exploration of three-dimensional chemical space, which is often crucial for achieving high-affinity and selective binding to protein targets.
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Bioisosteric Replacement: The ethynyl group can sometimes act as a bioisostere for other functional groups, such as a phenyl ring or a halogen atom, offering a way to modulate the physicochemical properties of a molecule while retaining its biological activity.
Safety and Handling
A specific Safety Data Sheet (SDS) for (4-Ethynylcyclohexyl)methanol is not widely available. However, based on the known hazards of similar chemicals like 4-Methylcyclohexanol, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.
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Storage: Store in a well-ventilated place. Keep the container tightly closed and cool.
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In case of exposure:
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Inhalation: Move the person to fresh air.
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Skin contact: Wash with plenty of soap and water.
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Eye contact: Rinse cautiously with water for several minutes.
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Ingestion: Call a poison center or doctor/physician if you feel unwell.
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It is imperative to consult the supplier-specific SDS before handling this compound.
Conclusion
(4-Ethynylcyclohexyl)methanol is a versatile building block with significant potential in synthetic and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecules. While a comprehensive set of experimentally determined physical and chemical data is still lacking, its structural features suggest promising applications in drug discovery, particularly in the development of novel therapeutics where the introduction of a rigid, three-dimensional scaffold and a reactive handle for bioconjugation is desired. Further research into the properties and reactivity of this compound is warranted to fully exploit its potential.
References
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(4-ethynylcyclohexyl)methanol. PubChem. (n.d.). Retrieved March 19, 2026, from [Link]
-
(4-Ethylcyclohexyl)methanol. PubChem. (n.d.). Retrieved March 19, 2026, from [Link]
- SAFETY DATA SHEET: 4-Methylcyclohexanol. (2009, September 22). Retrieved March 19, 2026, from a material safety data sheet provider. (A specific URL cannot be provided as it was part of a general search result).
-
{4-[(Ethenyloxy)methyl]cyclohexyl}methanol. SIELC Technologies. (2018, May 16). Retrieved March 19, 2026, from [Link]
- 4-Methyl-1-cyclohexanemethanol, (cis- and trans- mixture) Material Safety Data Sheet. (2014, January 10). TCI. (A specific URL cannot be provided as it was part of a general search result).
-
Synthesis and Structure–Activity Relationship of Tetra-Substituted Cyclohexyl Diol Inhibitors of Proviral Insertion of Moloney Virus (PIM) Kinases. (2020, December 1). Journal of Medicinal Chemistry. ACS Publications. Retrieved March 19, 2026, from [Link]
- A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Retrieved March 19, 2026, from a relevant scientific journal. (A specific URL cannot be provided as it was part of a general search result).
-
Special Issue : Heterocyclic Compounds: Synthesis and Medicinal Chemistry Applications. (n.d.). MDPI. Retrieved March 19, 2026, from [Link]
-
Physicochemical Parameters for (4-Methylcyclohexyl)methanol. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]
-
Heterocycles in Medicinal Chemistry III. (2026, February 14). Molecules. MDPI. Retrieved March 19, 2026, from [Link]
-
Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025, October 8). International Journal of Advances in Engineering and Management (IJAEM). Retrieved March 19, 2026, from [Link]
-
4-Methylenecyclohexylmethanol. PubChem. (n.d.). Retrieved March 19, 2026, from [Link]
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4-Methylcyclohexane methanol (MCHM) affects viability, development, and movement of Xenopus embryos. (2020, December 24). Science of The Total Environment. Elsevier. Retrieved March 19, 2026, from [Link]
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4-Methylcyclohexanemethanol. PubChem. (n.d.). Retrieved March 19, 2026, from [Link]
